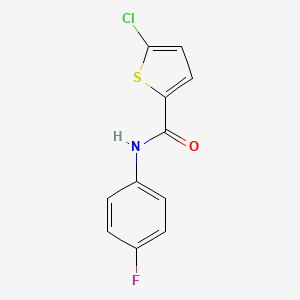

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBUUAOCXSJDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of various substituted thiophene derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide has been investigated for its potential as an immune modulator and in other scientific fields. It is an organic compound with a thiophene ring, a carboxamide group, and chlorine and fluorine substituents, which contribute to its chemical reactivity and potential biological activity.

Scientific Research Applications

This compound has been explored for various scientific research applications:

Immunology and Cancer Research this compound acts as an agonist for the stimulator of interferon genes (STING) protein, which plays a crucial role in innate immune responses. Derivatives of thiophene carboxamide compounds have shown anticancer activity, particularly against Hep3B liver cancer cells, where they disrupt cell spheroid formation and induce cell cycle arrest.

Enterovirus Inhibitors Thiophene-2-carboxamide core is crucial for maintaining antiviral activity . N-benzyl-N-phenylthiophene-2-carboxamide analogues were synthesized and their antiviral activities were evaluated in vitro .

Medicinal Chemistry It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Coagulation Research indicates that this compound interacts primarily with coagulation factor X, a key player in the blood coagulation cascade. By inhibiting this factor, the compound may reduce blood clot formation, suggesting potential therapeutic applications in anticoagulation therapy.

Materials Science The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific biomolecules.

Scientific Studies

STING Agonist Activity The STING-agonistic activity of this compound was evaluated using cellular assays. Western blotting was performed to assess the phosphorylation of downstream signaling molecules (TBK1 and IRF3) upon treatment with this compound.

Anticancer Activity Derivatives of this compound have shown promising anticancer activity, particularly against Hep3B liver cancer cells, where they disrupt cell spheroid formation and induce cell cycle arrest.

Antiviral Activity A series of novel human enterovirus 71 inhibitors, N-benzyl-N-phenylthiophene-2-carboxamide analogues, were synthesized and their antiviral activities were evaluated in vitro . Most derivatives of this structure against EV71 had a low micromolar range in the RD (rhabdomyosarcoma) cell lines .

Wirkmechanismus

The mechanism of action of 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it binds to the active site of certain enzymes, inhibiting their activity and preventing blood clot formation. The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions that block the enzyme’s function .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit antibacterial activity, whereas electron-donating groups (e.g., methoxy in 2b) enhance anticancer effects .

Pharmacologically Active Derivatives with Extended Moieties

More complex derivatives, such as rivaroxaban and segartoxaban , retain the 5-chlorothiophene-2-carboxamide core but incorporate additional functional groups for enhanced pharmacokinetics:

| Compound Name | Additional Moieties | Target/Application |

|---|---|---|

| Rivaroxaban | Oxazolidinone, morpholine | Factor Xa inhibitor (anticoagulant) |

| Segartoxaban | Sulfonamide, piperazine | Coagulation factor inhibitor |

Key Observations :

Melting Points and Yields

Substituent position and steric effects influence physical properties:

- 4g (2-fluorophenylacryloyl): Melting point = 174–176°C

- 4c (3,4-dimethoxyphenylacryloyl): Melting point = 145–147°C

- Rivaroxaban : Higher complexity correlates with amorphous or polymorphic forms requiring specialized crystallization .

Anticancer Activity

Derivatives like 2a and 2b inhibit tubulin polymerization, mimicking combretastatin A-4 (CA-4). The 4-fluorophenyl group in the target compound may offer similar efficacy but with reduced toxicity compared to trimethoxyphenyl analogs .

Antimicrobial Activity

Nitrothiophene carboxamides (e.g., ) exhibit narrow-spectrum antibacterial activity, likely due to nitro group redox interactions with bacterial enzymes .

Molecular Docking Studies

AutoDock Vina simulations predict that the 4-fluorophenyl group in the target compound engages in hydrophobic interactions with tubulin’s colchicine-binding site, while chlorine at the 5-position stabilizes the binding via halogen bonding .

Biologische Aktivität

5-Chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chloro group and a fluorophenyl moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were reported to range from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays on different cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation significantly, with IC50 values ranging from 3 to 20 µM depending on the specific cancer type being studied .

For example, in MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 10 µM, indicating strong antiproliferative effects. The mechanism appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Tubulin destabilization |

| MDA-MB-231 | 23 | Apoptosis induction |

| HCT116 | 14 | Cell cycle arrest |

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular assays .

Case Study: Anticancer Efficacy

A recent study focused on the effects of this compound on human leukemia cell lines. The findings indicated that treatment led to significant reductions in cell viability and alterations in cellular morphology consistent with apoptosis . The study employed flow cytometry to confirm these effects, revealing an increase in cells arrested in the G2/M phase of the cell cycle.

Case Study: Antibacterial Assessment

Another investigation assessed the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting potential for use in treating chronic infections .

Q & A

Q. Q1. What are the standard synthetic routes for 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide, and how is purity ensured?

Methodological Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction between thiophene-2-carbonyl chloride (or its 5-chloro derivative) and 4-fluoroaniline. A refluxing polar aprotic solvent like acetonitrile is commonly used, with reaction completion monitored by TLC . Post-synthesis, purification involves recrystallization from ethanol or column chromatography. Purity is validated using HPLC (>95%) and corroborated with H/C NMR to confirm the absence of unreacted starting materials or byproducts. Full characterization should include melting point analysis, IR (for amide C=O stretch ~1650–1680 cm), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Advanced Synthetic Optimization

Q. Q2. How can low reactivity of 4-fluoroaniline be addressed to improve synthesis yields?

Methodological Answer: Low nucleophilicity of 4-fluoroaniline can be mitigated by:

- Activation of the carbonyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form an active ester intermediate .

- Microwave-assisted synthesis : Enhance reaction kinetics via controlled dielectric heating (e.g., 100°C for 30 minutes), which reduces side reactions and improves yield .

- Solvent optimization : Switch to DMF or THF with catalytic DMAP (4-dimethylaminopyridine) to stabilize intermediates.

Yield optimization should be paired with real-time monitoring via F NMR to track fluorine participation and confirm intermediate formation .

Structural and Crystallographic Analysis

Q. Q3. What advanced techniques resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves dihedral angles between the thiophene and fluorophenyl rings (e.g., ~8–14° in analogous structures) and identifies intramolecular interactions like C–H···O or N–H···O hydrogen bonds .

- DFT calculations : Compare computed bond lengths/angles (e.g., C–S: ~1.71 Å, C–Cl: ~1.74 Å) with experimental data to validate geometry .

- Dynamic NMR : Detect rotational barriers in the amide bond under variable-temperature conditions, which influence conformational stability .

Data Contradiction Analysis

Q. Q4. How should researchers reconcile conflicting reports on biological activity across studies?

Methodological Answer: Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293), concentrations (IC vs. EC), and controls (DMSO vehicle effects).

- Structural analogs : Compare bioactivity with derivatives like 5-phenylthiophene-2-carboxamide () to isolate substituent effects (e.g., chloro vs. trifluoromethyl groups) .

- Purity verification : Re-test batches using LC-MS to rule out degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .

Biological Evaluation Strategies

Q. Q5. What methodologies are recommended for evaluating the compound’s therapeutic potential?

Methodological Answer:

- In vitro screening : Use enzyme-linked assays (e.g., kinase inhibition) or cytotoxicity assays (MTT/PrestoBlue) with EC determination. For antimicrobial studies, follow CLSI guidelines for MIC testing .

- Target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to receptors (e.g., EGFR or COX-2) .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (human/rat liver microsomes) with LC-MS/MS metabolite profiling .

Computational and SAR Studies

Q. Q6. How can computational modeling guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes to targets like kinases. For example, the thiophene ring may occupy hydrophobic pockets, while the 4-fluorophenyl group enhances π-π stacking .

- QSAR modeling : Corrogate electronic descriptors (Hammett σ constants for substituents) with bioactivity data to design analogs with improved logP or solubility .

- ADMET prediction : Apply tools like SwissADME to optimize pharmacokinetic properties (e.g., reducing CYP3A4 inhibition risk by modifying the chloro substituent) .

Handling Analytical Discrepancies

Q. Q7. How should unexpected NMR or mass spectrometry data be troubleshooted?

Methodological Answer:

- NMR anomalies : For split peaks in H NMR, consider rotamers (amide bond rotation) or paramagnetic impurities. Use C DEPT-135 to confirm carbon environments .

- Mass spec deviations : Check for in-source fragmentation (e.g., loss of Cl· or F· radicals) via HRMS (high-resolution MS) and compare with isotopic patterns .

- Contamination : Re-purify via preparative HPLC (C18 column, MeOH/HO gradient) and re-analyze .

Advanced Applications in Material Science

Q. Q8. What strategies enable the use of this compound in optoelectronic materials?

Methodological Answer:

- Conjugation extension : Incorporate electron-withdrawing groups (e.g., nitro or cyano) to enhance π-conjugation for organic semiconductors .

- Crystallography-guided design : Leverage intermolecular interactions (e.g., S···π contacts) observed in X-ray structures to engineer charge-transfer complexes .

- Thin-film characterization : Use AFM and UV-Vis spectroscopy to assess morphology and bandgap (e.g., λ ~350 nm for thiophene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.